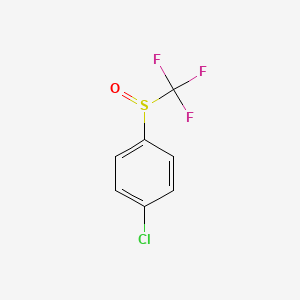
4-(Trifluoromethylsulfinyl)chlorbenzol
Übersicht
Beschreibung
4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound characterized by the presence of a trifluoromethylsulfinyl group attached to a chlorobenzene ring. This compound is notable for its unique chemical properties, making it a valuable intermediate in various industrial and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethylsulfinyl)chlorobenzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Vorbereitungsmethoden
The synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene typically involves the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. Another method includes the chlorination of trifluoromethanesulfonic acid or sodium triflate . These processes are designed to be economical and environmentally friendly, avoiding the formation of toxic by-products .
Analyse Chemischer Reaktionen
4-(Trifluoromethylsulfinyl)chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include Lewis acids and bases, which facilitate the transfer of the trifluoromethylsulfinyl group . Major products formed from these reactions include trifluoromethanesulfinate esters and other functionalized derivatives .
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethylsulfinyl)chlorobenzene involves the electrophilic trifluoromethylsulfinylation of nucleophiles. This process is facilitated by the formation of a quaternary ammonium ion pair or trifluoromethanesulfinyl chloride in situ, which then reacts with C/N/O nucleophiles . The compound’s ability to form stable complexes with various nucleophiles makes it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethylsulfinyl)chlorobenzene can be compared with other trifluoromethylsulfinyl compounds, such as:
Trifluoromethanesulfinyl chloride (CF3SO2Cl): Used for direct trifluoromethylation of substrates.
N-Trifluoromethylsulfinylphthalimide: A reagent for electrophilic trifluoromethylsulfinylation.
Sodium trifluoromethanesulfinate (CF3SO2Na): Another reagent for trifluoromethylation reactions.
The uniqueness of 4-(Trifluoromethylsulfinyl)chlorobenzene lies in its ability to undergo a wide range of chemical reactions and its applicability in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-chloro-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380669 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-66-7 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















